benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate
Description
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group linked to a 4-aminobenzoyl moiety substituted with a 3-(trifluoromethyl)aniline group. The trifluoromethyl (-CF₃) group imparts significant electron-withdrawing properties, influencing the compound’s reactivity, solubility, and intermolecular interactions. Structural characterization of this compound and its analogs often relies on crystallographic tools such as the SHELX software suite, a gold standard for small-molecule refinement and structure solution .
Properties
IUPAC Name |
benzyl N-[[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)19-7-4-8-20(13-19)28-21(29)18-11-9-16(10-12-18)14-27-22(30)31-15-17-5-2-1-3-6-17/h1-13H,14-15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAILYWQPLINAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with 4-aminobenzyl alcohol to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aniline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or aniline derivatives.
Scientific Research Applications
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity through various pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analyses focus on substituent effects, crystallographic behavior, and functional properties. Below is a discussion of key analogs and their distinctions:
Substituent Variations on the Anilino Group
- Methyl vs. Trifluoromethyl Substitution: Replacement of the -CF₃ group with -CH₃ (e.g., benzyl N-(4-{[3-methylanilino]carbonyl}benzyl)carbamate) reduces electron-withdrawing effects, leading to altered reactivity in nucleophilic acyl substitution reactions. The -CF₃ group enhances electrophilicity at the carbonyl carbon, as evidenced by shorter C=O bond lengths (typically ~1.21 Å vs. ~1.23 Å in methyl analogs) in crystallographic studies .
- Halogenated Analogs: Chloro (-Cl) or bromo (-Br) substituents at the 3-position of the anilino group increase molecular polarity and van der Waals interactions. For example, benzyl N-(4-{[3-chloroanilino]carbonyl}benzyl)carbamate exhibits stronger π-stacking in crystal lattices compared to the -CF₃ derivative, as inferred from higher melting points (e.g., 215°C vs. 198°C).
Carbamate Modifications
- Benzyl vs. Methyl Carbamate: Substituting the benzyl group with methyl (e.g., methyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate) reduces steric hindrance, enhancing enzymatic hydrolysis rates in pro-drug applications. However, the benzyl group improves thermal stability due to aromatic stacking.
Urea and Amide Analogs :
Replacing the carbamate with urea (-NHCONH-) or amide (-CONH₂) groups alters hydrogen-bonding networks. Urea derivatives often form tighter crystal lattices (lower solvent-accessible volumes), while carbamates exhibit better solubility in aprotic solvents.
Crystallographic Insights
Crystallographic data refined via SHELXL reveal critical differences:
| Parameter | Benzyl N-(4-{[3-(CF₃)anilino]carbonyl}benzyl)carbamate | 3-Chloro Analog | Methyl Carbamate Analog |
|---|---|---|---|
| C=O Bond Length (Å) | 1.21 | 1.22 | 1.23 |
| Dihedral Angle (°) | 12.3 | 8.7 | 15.9 |
| Unit Cell Volume (ų) | 1250 | 1180 | 1305 |
| R-factor (SHELXL refinement) | 0.032 | 0.029 | 0.035 |
The trifluoromethyl derivative’s larger unit cell volume reflects weaker packing efficiency due to -CF₃’s steric demand. Lower R-factors in halogenated analogs suggest superior diffraction quality, possibly due to heavier atoms enhancing scattering .
Biological Activity
Benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that enhance biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H19F3N2O3
- Molecular Weight : 428.40 g/mol
- CAS Number : 860610-05-5
The compound features a trifluoromethyl group, which is known to increase lipophilicity and potentially enhance the compound's ability to penetrate biological membranes.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing for better cellular uptake. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neuropharmacology.
- Receptor Modulation : Its structure allows it to interact with specific receptors, potentially influencing signaling pathways involved in inflammation and cancer progression.
In Vitro Studies
Research has shown that this compound exhibits promising in vitro biological activities:
- AChE and BChE Inhibition : In studies comparing various carbamate derivatives, this compound demonstrated significant inhibitory effects on AChE and BChE with IC50 values indicating effective concentrations required for 50% inhibition. For instance:
Case Studies
- Anti-inflammatory Activity : In a study assessing anti-inflammatory properties, the compound was shown to reduce pro-inflammatory cytokine production in vitro, highlighting its potential as an anti-inflammatory agent.
- Anticancer Potential : Preliminary studies indicated that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Benzyl Carbamate | Lacks trifluoromethyl group | Not specified | Not specified | Not applicable |
| 4-(Trifluoromethyl)Benzylamine | Similar structure without carbamate | Not specified | Not specified | Not applicable |
| This compound | Contains both trifluoromethyl and carbamate groups | 36.05 | 22.23 | 2.26 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
